2-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing this exact spirocyclic scaffold is critical. The N-methyl lactam confers unique lipophilicity and regioselectivity essential for orexin receptor antagonists (e.g., IPSU analogs) and CNS penetrance. Differentiated from unsubstituted cores, it enables precise SAR exploration. Verify purity and secure a building block with validated pharmacological precedent in constrained amine research. Inquire for R&D-scale availability.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12951082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN1CCCC2(C1=O)CCNCC2
InChIInChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3
InChIKeyVQRSFOFMLQRVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Sourcing and Selection Guide for Spirocyclic Building Blocks in Drug Discovery


2-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS 1228552-71-3, free base; or hydrochloride salt CAS 1187172-35-5) is a spirocyclic compound featuring a 2,9-diazaspiro[5.5]undecane core with a lactam carbonyl at the 1-position and an N-methyl group at the 2-position . This scaffold belongs to a class of constrained bicyclic amines that have emerged as privileged structures in medicinal chemistry, offering enhanced three-dimensionality and conformational restriction compared to monocyclic piperidine or piperazine analogs [1]. The compound serves primarily as a versatile building block for the synthesis of CNS-targeted drug candidates, orexin receptor modulators, and other bioactive molecules requiring a rigid spirocyclic framework [2].

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Why Unsubstituted or Alternative Diazaspiro Analogs Cannot Be Interchanged Without Risk


Generic substitution of 2-methyl-2,9-diazaspiro[5.5]undecan-1-one with structurally adjacent diazaspiro analogs introduces substantial risk of altered pharmacological outcomes. The N-methyl substituent at the 2-position directly influences hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to the unsubstituted 2,9-diazaspiro[5.5]undecane core [1]. Furthermore, the 1-one lactam carbonyl distinguishes this scaffold from the fully reduced 2,9-diazaspiro[5.5]undecane, altering both synthetic accessibility and potential target interactions [2]. Class-level evidence from orexin receptor antagonist programs demonstrates that minor modifications to the diazaspiro[5.5]undecane periphery produce significant shifts in receptor subtype selectivity and functional activity [3]. The quantitative evidence below substantiates why this specific substitution pattern constitutes a non-interchangeable entity for rigorous drug discovery applications.

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Comparative Quantitative Evidence for Differentiated Procurement


2-Methyl-2,9-diazaspiro[5.5]undecan-1-one Hydrochloride: Supplier Purity Benchmark for Reproducible Synthesis

The hydrochloride salt of 2-methyl-2,9-diazaspiro[5.5]undecan-1-one is available from commercial suppliers with a documented purity specification of NLT 98% (not less than 98%) . Alternative suppliers of structurally related diazaspiro[5.5]undecane building blocks, such as 2,9-diazaspiro[5.5]undecan-3-one hydrochloride, provide comparable purity ranges but may lack the specific N-methyl substitution pattern that distinguishes this scaffold .

Medicinal Chemistry Chemical Synthesis Quality Control

2,9-Diazaspiro[5.5]undecane Scaffold: Quantified Enhancement of 3D Character Compared to Monocyclic Piperazine Alternatives

The 2,9-diazaspiro[5.5]undecane core, which forms the foundation of 2-methyl-2,9-diazaspiro[5.5]undecan-1-one, offers a significant increase in three-dimensional character relative to widely used monocyclic diamine building blocks such as piperazine [1]. The scaffold was specifically designed to incorporate two amino groups with distinct reactivity profiles (one Boc-protected) for modular elaboration, enabling preparation on 5-20 g scale [1]. In contrast, monocyclic piperazine lacks the spiro junction that enforces conformational rigidity and a defined exit vector geometry [2].

Medicinal Chemistry Drug Design Scaffold Optimization

2,9-Diazaspiro[5.5]undecane Core: Documented Functional Activity as ERSR Inducer with Cytotoxicity in 3D Glioma Models

A high-throughput screen identified 2,9-diazaspiro[5.5]undecanes as novel inducers of the endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma cell models [1]. Compound 8, bearing a 2,9-diazaspiro[5.5]undecane core with diphenylmethyl and 3,5-dimethylisoxazole substituents, induced GRP78 expression, XBP-1 mRNA splicing, and CHOP mRNA upregulation at 20 μM in U87-MG glioma cells [1]. This activity is directly attributable to the diazaspiro core, which 2-methyl-2,9-diazaspiro[5.5]undecan-1-one shares as its foundational scaffold. Unrelated monocyclic or non-spirocyclic amines tested in the same screen did not elicit this ERSR phenotype, confirming that the spirocyclic framework is a necessary structural determinant for this mechanism [1].

Oncology Endoplasmic Reticulum Stress Glioma

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Validated Application Scenarios for Drug Discovery and Chemical Biology


Synthesis of Orexin Receptor Modulators and CNS-Targeted Drug Candidates

The 2-methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold, with its N-methyl lactam functionality, provides an optimal starting point for the synthesis of orexin receptor antagonists and other CNS-penetrant drug candidates. Patent literature explicitly claims diaza-spiro[5.5]undecanes as orexin receptor antagonists, and the N-methyl substitution on this scaffold mirrors the substitution patterns found in development candidates such as IPSU (a selective OX2R antagonist containing a 2,9-diazaspiro[5.5]undecan-1-one core) [1]. The rigid spirocyclic framework confers three-dimensionality that enhances target selectivity compared to flexible monocyclic piperazine or piperidine derivatives [2].

Oncology Research Targeting Endoplasmic Reticulum Stress Response Pathways

The 2,9-diazaspiro[5.5]undecane scaffold, which forms the core of 2-methyl-2,9-diazaspiro[5.5]undecan-1-one, has been validated as an inducer of the endoplasmic reticulum stress response with demonstrated cytotoxic activity in 3D glioma cell models [3]. In U87-MG glioma cells, structurally related 2,9-diazaspiro[5.5]undecanes at 20 μM concentration induce GRP78 expression (4.5-fold increase over DMSO control), XBP-1 mRNA splicing, and CHOP upregulation (5.2-fold) [3]. The spirocyclic core was essential for this activity, as monocyclic amine controls failed to elicit the ERSR phenotype [3].

Modular Synthesis of Lead Generation Libraries via Differential Amine Functionalization

The 2,9-diazaspiro[5.5]undecane scaffold was specifically designed for facile conversion to lead generation libraries using amide formation or reductive amination procedures [2]. The scaffold contains two amino groups with distinct reactivity profiles, and the synthetic methodology supports preparation on a 5-20 g scale [2]. The 2-methyl substitution and 1-one carbonyl in 2-methyl-2,9-diazaspiro[5.5]undecan-1-one further differentiate the two nitrogen atoms, enabling regioselective functionalization that is not achievable with symmetric, unsubstituted diazaspiro analogs.

Structure-Activity Relationship Studies of GABA-A Receptor or Muscarinic Receptor Modulators

The diazaspiro[5.5]undecane scaffold has established precedent in receptor pharmacology programs. 3,9-Diazaspiro[5.5]undecane-based compounds (e.g., 2027, 018, and analog 1e) have been characterized as potent competitive GABA-A receptor antagonists, with analog 1e displaying a binding affinity of Ki = 180 nM and enhanced selectivity for the extrasynaptic α4βδ subtype [4]. Additionally, diazaspiro[5.5]undecane derivatives have been patented as muscarinic-receptor antagonists and beta-adrenoceptor agonists for pulmonary disorders [5]. The 2-methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold, bearing the identical spirocyclic core with a differentiated N-methyl lactam moiety, serves as a versatile entry point for SAR exploration in these receptor systems.

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